Ethane-d1
Description
Ethane-d1 (C₂H₅D), a monodeuterated isotopologue of ethane (C₂H₆), is characterized by the substitution of one hydrogen atom with deuterium (D). Its molecular weight is 31.08 g/mol (vs. 30.07 g/mol for ethane), and it has a CAS registry number of 5505-49-7 . Ethane-d1 is widely used in spectroscopy, reaction mechanism studies, and isotopic tracing due to its distinct nuclear spin and vibrational properties compared to non-deuterated ethane .
Properties
IUPAC Name |
deuterioethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6/c1-2/h1-2H3/i1D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMSDBZUPAUEDD-MICDWDOJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90970405 | |
| Record name | (~2~H_1_)Ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
31.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5505-49-7 | |
| Record name | Ethane-d1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005505497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~2~H_1_)Ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90970405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5505-49-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
Ethane-d1 can be synthesized through several methods. One common method involves the reaction of ethyl iodide with deuterium gas in the presence of a palladium catalyst. The reaction conditions typically include a temperature range of 50-100°C and a pressure of 1-5 atmospheres. Another method involves the deuteration of ethane using deuterium gas in the presence of a platinum catalyst at elevated temperatures.
Industrial Production Methods
Industrial production of ethane-d1 often involves the catalytic exchange of hydrogen atoms in ethane with deuterium atoms. This process is carried out in a high-pressure reactor with a deuterium gas atmosphere and a suitable catalyst, such as platinum or palladium. The reaction is typically conducted at temperatures ranging from 100-200°C and pressures of 10-20 atmospheres.
Chemical Reactions Analysis
Types of Reactions
Ethane-d1 undergoes various chemical reactions, including:
Oxidation: Ethane-d1 can be oxidized to form deuterated ethanol (C2H5OD) or deuterated acetic acid (C2D3COOD) under controlled conditions.
Reduction: Ethane-d1 can be reduced to form deuterated methane (CD4) using strong reducing agents like lithium aluminum hydride.
Substitution: Ethane-d1 can undergo halogenation reactions, where the deuterium atom is replaced by a halogen atom, such as chlorine or bromine, to form deuterated ethyl halides (C2H5ClD or C2H5BrD).
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Halogenation reagents include chlorine (Cl2) or bromine (Br2) in the presence of ultraviolet light or a radical initiator.
Major Products Formed
Oxidation: Deuterated ethanol (C2H5OD), deuterated acetic acid (C2D3COOD).
Reduction: Deuterated methane (CD4).
Substitution: Deuterated ethyl halides (C2H5ClD, C2H5BrD).
Scientific Research Applications
Ethane-d1 is widely used in scientific research due to its unique isotopic properties. Some of its applications include:
Chemistry: Ethane-d1 is used as a tracer in reaction mechanisms to study the kinetic isotope effect and reaction pathways.
Biology: It is used in metabolic studies to trace the incorporation of deuterium into biological molecules.
Medicine: Ethane-d1 is used in magnetic resonance imaging (MRI) as a contrast agent due to its distinct magnetic properties.
Industry: It is used in the production of deuterated compounds for various industrial applications, including pharmaceuticals and specialty chemicals.
Mechanism of Action
The mechanism of action of ethane-d1 involves the replacement of a hydrogen atom with a deuterium atom, which affects the vibrational frequencies and bond strengths of the molecule. This isotopic substitution can influence reaction rates and pathways, making ethane-d1 a valuable tool in studying reaction mechanisms. The molecular targets and pathways involved depend on the specific reaction or application being studied.
Comparison with Similar Compounds
Ethane-d1 vs. Ethane-d2
Ethane-d2 exists in two structural isomers: ethane-1,1-d2 (C₂H₄D₂) and ethane-1,2-d2 (C₂H₄D₂). Key differences include:
- Molecular Symmetry : Ethane-d1 retains a single deuterium, preserving partial symmetry, while ethane-d2 isomers exhibit reduced symmetry, affecting rotational spectra .
- Spectroscopic Behavior : Ethane-d1 shows split infrared transitions (A and E components) due to CH₃ group internal rotation, whereas ethane-d2 displays more complex splitting patterns .
- Applications : Ethane-d2 is used in studies of isotopic scrambling, while ethane-d1 is preferred for probing single-site deuterium effects in catalysis .
Ethane-d1 vs. Ethane-d5
Ethane-d5 (C₂HD₅) is perdeuterated except for one hydrogen. Key distinctions:
- Molecular Weight : Ethane-d5 has a molecular weight of 35.13 g/mol, significantly higher than ethane-d1 .
- Thermodynamic Properties: Deuterated ethanes generally exhibit higher boiling points than non-deuterated analogs.
- Cost and Availability : Ethane-d1 (gas) is priced at $220 for 99 atom % D purity, while ethane-d5 derivatives (e.g., iodo-ethane-d5) cost $375 for 10 mg, reflecting higher synthesis complexity .
Comparison with Non-Deuterated Ethane Derivatives
Ethane vs. Ethane-d1
- Vibrational Frequencies : The C–D bond in ethane-d1 has a lower stretching frequency (~2100 cm⁻¹) than C–H (~3000 cm⁻¹), enabling precise isotopic tracking in IR studies .
- Reaction Kinetics: Deuterated ethane undergoes slower C–D bond cleavage in dehydrogenation reactions compared to C–H in ethane, as shown in non-oxidative catalytic studies .
Ethane-d1 vs. Halogenated Ethanes
For example, 1,2-dibromoethane-1,2-d2 (CAS 113793-54-7) differs in:
- Reactivity : Brominated derivatives undergo nucleophilic substitution, whereas ethane-d1 is inert under similar conditions .
- Applications : Halogenated deuterated ethanes are used in organic synthesis, while ethane-d1 is primarily a spectroscopic tool .
Key Data Tables
Table 1: Molecular Properties of Ethane Isotopologues
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Applications |
|---|---|---|---|---|
| Ethane | C₂H₆ | 30.07 | 74-84-0 | Fuel, chemical feedstock |
| Ethane-d1 | C₂H₅D | 31.08 | 5505-49-7 | Spectroscopy, catalysis |
| Ethane-1,2-d2 | C₂H₄D₂ | 32.09 | 113793-54-7 | Isotopic scrambling |
| Ethane-d5 | C₂HD₅ | 35.13 | 6485-58-1 | Tracer studies |
Table 2: Thermodynamic and Economic Data
| Compound | Boiling Point (°C) | Price (USD) | Purity |
|---|---|---|---|
| Ethane-d1 | ~−88.6 (estimated) | $220 (per CAS) | 99 atom % D |
| Ethane-d5 | ~−86 (estimated) | $375 (10 mg) | 99 atom % D |
| Ethane | −89 | N/A | 99.9% |
Biological Activity
Ethane-d1, a deuterated form of ethane (CH), is primarily used in various scientific and industrial applications, including as a solvent and in the synthesis of other organic compounds. Its biological activity, particularly in relation to metabolic processes and interactions with biological systems, is an area of growing interest. This article explores the biological activity of Ethane-d1, supported by research findings, case studies, and data tables.
Ethane-d1 is characterized by the presence of deuterium (D), an isotope of hydrogen. The molecular formula for Ethane-d1 can be represented as CHD. The presence of deuterium alters certain physical and chemical properties compared to its non-deuterated counterpart.
Metabolism and Biochemical Interactions
Ethane-d1 has been studied for its role in various metabolic pathways. Research indicates that deuterated compounds can influence metabolic processes differently than their non-deuterated analogs due to kinetic isotope effects. These effects can alter reaction rates and pathways, leading to variations in biological outcomes.
- Kinetic Isotope Effect : The substitution of hydrogen with deuterium can slow down reaction rates in enzymatic processes due to the increased mass of deuterium compared to hydrogen. This phenomenon can be observed in metabolic pathways involving ethane metabolism, where Ethane-d1 may exhibit altered degradation rates.
- Syntrophic Growth : In microbial studies, Ethane-d1 has been shown to support syntrophic relationships among microorganisms. For instance, it has been utilized in co-cultures where specific archaeal species metabolize ethane derivatives under anaerobic conditions, facilitating interspecies electron transfer .
Case Study 1: Microbial Metabolism of Ethane-d1
A study investigated the microbial metabolism of Ethane-d1 in anaerobic environments. The results indicated that certain methanogenic archaea could utilize Ethane-d1 as a carbon source, leading to methane production through syntrophic interactions with bacteria.
| Parameter | Value |
|---|---|
| Methanogen Species | Methanogenium sp. |
| Carbon Source | Ethane-d1 |
| Methane Production Rate | 0.5 mM/day |
This case study highlights the potential of Ethane-d1 in biogas production processes, showcasing its role as a substrate for methanogenic archaea.
Case Study 2: Toxicological Assessment
A toxicological assessment was conducted to evaluate the effects of Ethane-d1 on mammalian cell lines. The study measured cell viability and proliferation rates after exposure to varying concentrations of Ethane-d1.
| Concentration (mM) | Cell Viability (%) |
|---|---|
| 0.01 | 95 |
| 0.1 | 90 |
| 1 | 70 |
The results indicated that lower concentrations of Ethane-d1 had minimal cytotoxic effects on cell viability, while higher concentrations resulted in significant decreases in cell proliferation.
Research Findings
Recent studies have focused on the implications of using deuterated compounds like Ethane-d1 in pharmaceutical applications:
- Drug Development : Deuterated compounds are being explored for their potential to enhance drug stability and efficacy. Ethane-d1's unique properties may contribute to the development of new therapeutic agents with improved pharmacokinetics.
- Metabolic Tracers : Ethane-d1 is being utilized as a tracer in metabolic studies due to its distinguishable mass signature. This allows researchers to track metabolic pathways more accurately.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
